molecular formula C10H12N2O B8652426 Benzimidazole,2-isopropoxy-(8ci)

Benzimidazole,2-isopropoxy-(8ci)

Cat. No.: B8652426
M. Wt: 176.21 g/mol
InChI Key: AESJOQZFEOTWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole,2-isopropoxy-(8CI) (CAS: 23808-63-1) is a benzimidazole derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the benzimidazole nucleus. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities . The 2-position substituent is critical for modulating these activities, as evidenced by research on structurally related compounds. This article provides a detailed comparison of Benzimidazole,2-isopropoxy-(8CI) with its structural analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propan-2-yloxy-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)

InChI Key

AESJOQZFEOTWED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzimidazole,2-isopropoxy-(8ci) typically involves the condensation of o-phenylenediamine with an appropriate isopropoxy-substituted aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isopropoxyacetaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of Benzimidazole,2-isopropoxy-(8ci) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole,2-isopropoxy-(8ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

Benzimidazole,2-isopropoxy-(8ci) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzimidazole,2-isopropoxy-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Benzimidazole Derivatives and Their Activities

CAS Number Compound Name Substituent Notable Activity Reference
23808-63-1 Benzimidazole,2-isopropoxy-(8CI) -OCH(CH₃)₂ Underexplored
14483-91-1 Benzimidazole,2-(2-imidazolin-2-yl) -C₃H₅N₂ Fragment screening
13786-50-0 Benzimidazole,5-amino-2-vinyl-(8CI) -CH₂CH₂ Antimicrobial potential

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